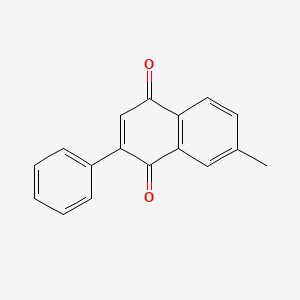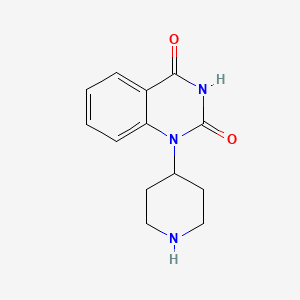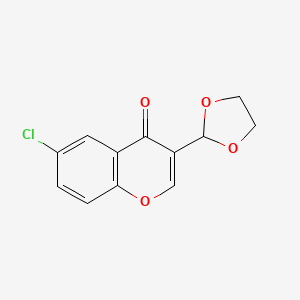![molecular formula C13H14N2O3 B11864152 1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- CAS No. 62260-77-9](/img/structure/B11864152.png)
1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-2-azaspiro[44]non-2-ene, 4-nitro-3-phenyl- is a chemical compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method includes the use of phosphine-catalyzed [4+1] annulation of electron-deficient 1,3-dienes or 1,3-azadienes with maleimides under mild conditions . This method provides a convenient and efficient route to construct the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, similar compounds have been shown to inhibit angiogenesis by blocking the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione: Known for its angiogenesis inhibitory properties.
2-Azaspiro[3.4]octane: Synthesized through annulation strategies and used in various chemical applications.
1,7-Diazaspiro[4.4]nonene: Constructed through phosphine-catalyzed annulation and used in chemical research.
Uniqueness
1-Oxa-2-azaspiro[44]non-2-ene, 4-nitro-3-phenyl- is unique due to its specific structural features, including the presence of a nitro group and a phenyl ring
Properties
CAS No. |
62260-77-9 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-nitro-3-phenyl-1-oxa-2-azaspiro[4.4]non-2-ene |
InChI |
InChI=1S/C13H14N2O3/c16-15(17)12-11(10-6-2-1-3-7-10)14-18-13(12)8-4-5-9-13/h1-3,6-7,12H,4-5,8-9H2 |
InChI Key |
OQWKAGHUBLTOQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(C(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11864069.png)





![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol](/img/structure/B11864111.png)






![N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide](/img/structure/B11864161.png)
